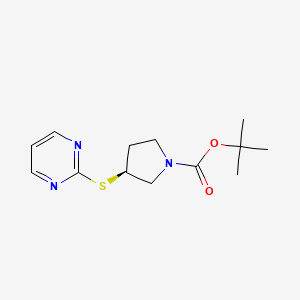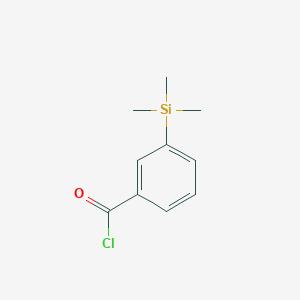
3-(Trimethylsilyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)benzoyl chloride is an organosilicon compound widely used in organic synthesis. It is a derivative of benzoyl chloride where the benzene ring is substituted with a trimethylsilyl group at the third position. This compound is known for its reactivity and utility in various chemical transformations, particularly in the protection of functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(trimethylsilyl)benzoic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction can be represented as follows:
3-(Trimethylsilyl)benzoic acid+Thionyl chloride→3-(Trimethylsilyl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethylsilyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trimethylsilyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3-(trimethylsilyl)benzaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and toluene.
Catalysts: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-(Trimethylsilyl)benzoic acid: Formed by hydrolysis.
Applications De Recherche Scientifique
3-(Trimethylsilyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in the modification of drug molecules to enhance their stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Trimethylsilyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The trimethylsilyl group enhances the electrophilicity of the carbonyl carbon, facilitating the attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (chloride ion).
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl chloride: Lacks the trimethylsilyl group, making it less reactive in certain transformations.
Trimethylsilyl chloride: Used for silylation reactions but does not possess the acylating properties of 3-(Trimethylsilyl)benzoyl chloride.
3-(Trimethylsilyl)benzoic acid: The carboxylic acid derivative, used in different contexts compared to the acyl chloride.
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the acyl chloride functionality. This combination allows it to serve dual roles in organic synthesis, acting as both a protecting group and an acylating agent. Its enhanced reactivity and versatility make it a valuable reagent in various chemical transformations.
Propriétés
Numéro CAS |
91413-57-9 |
|---|---|
Formule moléculaire |
C10H13ClOSi |
Poids moléculaire |
212.75 g/mol |
Nom IUPAC |
3-trimethylsilylbenzoyl chloride |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7H,1-3H3 |
Clé InChI |
GBQALGBSOZSGNZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC(=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


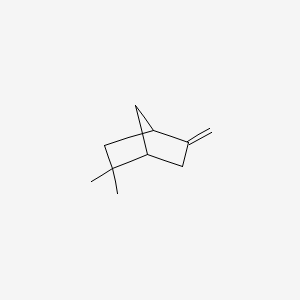
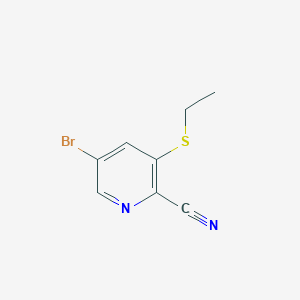
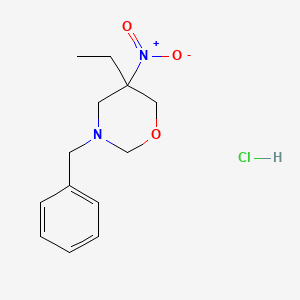


![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)
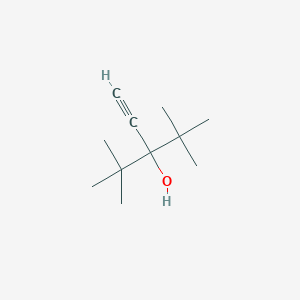
![Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13962909.png)
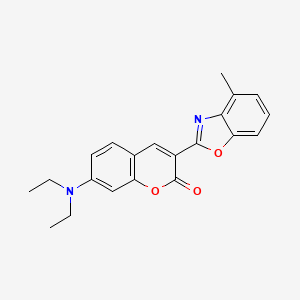
![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)

